
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is a chemical compound with the molecular formula C10H11Cl2N3. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine typically involves the reaction of 5,6-dichloro-2-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired quinazoline derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloro-4-methyl-1,4-dihydroquinazolin-2-amine: Similar structure but with a methyl group instead of a dimethyl group.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in terms of chlorine and dimethyl groups but different core structure (pyridine vs. quinazoline).
Uniqueness
5,6-Dichloro-N,4-dimethyl-1,4-dihydroquinazolin-2-amine is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its dichloro and dimethyl groups contribute to its reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
918134-90-4 |
|---|---|
Molekularformel |
C10H11Cl2N3 |
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
5,6-dichloro-N,4-dimethyl-3,4-dihydro-1H-quinazolin-2-imine |
InChI |
InChI=1S/C10H11Cl2N3/c1-5-8-7(15-10(13-2)14-5)4-3-6(11)9(8)12/h3-5H,1-2H3,(H2,13,14,15) |
InChI-Schlüssel |
QZNXPVYAMUSJAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(C=CC(=C2Cl)Cl)NC(=NC)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


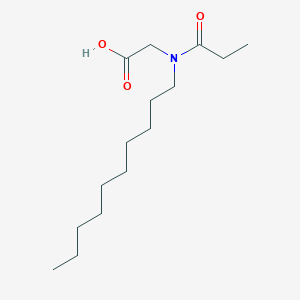
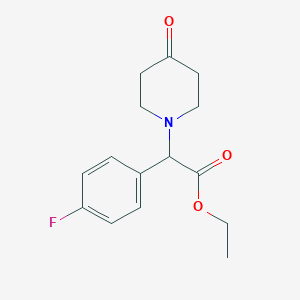
![N-Hydroxy-N~2~-[(pyridin-3-yl)methyl]glycinamide](/img/structure/B12617548.png)
![(2S,3S)-2-[[3,5-bis[[[(1S,2S)-1-carboxy-2-methylbutyl]amino]methyl]phenyl]methylamino]-3-methylpentanoic acid](/img/structure/B12617554.png)
![4,4'-Dimethyl[1,1'-bi(cyclohexane)]-4,4'-diol](/img/structure/B12617572.png)
![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)
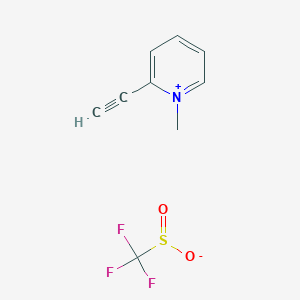
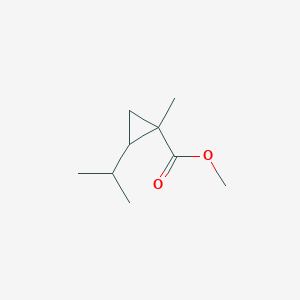
![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
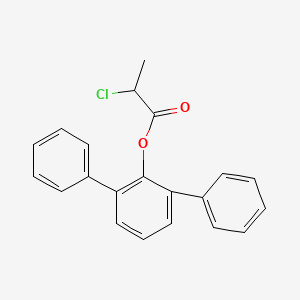
![{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}phosphonic acid](/img/structure/B12617594.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)
![2-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)acetic acid](/img/structure/B12617606.png)

